molecular formula C10H20N2O2 B2870490 [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287340-42-3

[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2870490
CAS RN: 2287340-42-3
M. Wt: 200.282
InChI Key: AGTUYKJDEQDPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as MBP, is a novel compound that has gained attention in the scientific community for its potential applications in the field of medicine. MBP is a bicyclic hydrazine derivative that has been synthesized through a unique chemical process.

Scientific Research Applications

[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has been investigated for its potential applications in the field of medicine. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been investigated for its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. This compound has also been shown to modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of inflammatory cytokines, inhibit the proliferation of cancer cells, and induce apoptosis in tumor cells. This compound has also been shown to enhance the activity of antioxidant enzymes and protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has several advantages for use in laboratory experiments. It is a stable and highly pure compound that can be synthesized in large quantities. This compound is also relatively easy to administer and has low toxicity. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is the development of this compound as a drug delivery system. Studies have shown that this compound can effectively deliver drugs to cancer cells and may be useful in the treatment of cancer. Another area of interest is the investigation of this compound's effects on the immune system. Studies have suggested that this compound may modulate immune responses and could be useful in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets.

Synthesis Methods

The synthesis of [3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine involves a multistep process that starts with the reaction of 1,4-cyclohexadiene with methyl vinyl ketone to form 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enone. This intermediate is then reacted with 2-(2-methoxyethoxy)ethylamine to form the bicyclic hydrazine derivative, this compound. The synthesis of this compound has been optimized to ensure high purity and yield.

properties

IUPAC Name

[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-13-4-5-14-3-2-9-6-10(7-9,8-9)12-11/h12H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTUYKJDEQDPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC12CC(C1)(C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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